molecular formula C14H10FNO3S B1311509 Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- CAS No. 89733-04-0

Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-

Cat. No. B1311509
CAS RN: 89733-04-0
M. Wt: 291.3 g/mol
InChI Key: VAKOIOJLRCUGCV-UHFFFAOYSA-N
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Description

“Ethanone, 1-(4-fluorophenyl)-” is a chemical compound with the formula C8H7FO. It has a molecular weight of 138.1390 . It is also known by other names such as Acetophenone, 4’-fluoro-; p-Fluoroacetophenone; 4-Fluoroacetophenone; 4’-Fluoroacetophenone; para-Fluoroacetophenone .


Molecular Structure Analysis

The chemical structure of “Ethanone, 1-(4-fluorophenyl)-” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Ethanone, 1-(4-fluorophenyl)-” has several physical and chemical properties that have been critically evaluated. These include normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, refractive index, viscosity, and thermal conductivity .

Scientific Research Applications

Phase Equilibrium and Solubility Studies

Research on related nitrophenyl ethanones has been conducted to understand the solid-liquid phase equilibrium and ternary phase diagrams of these compounds in different solvents. These studies are crucial for separating mixtures of similar compounds and optimizing crystallization processes, which is essential for pharmaceutical and chemical manufacturing. For example, the work by Li et al. (2019) investigates the ternary phase equilibrium for nitrophenyl ethanones, providing insights into their solubility and separation techniques (Li et al., 2019).

Enantioselective Synthesis

The enantioselective synthesis of compounds structurally related to the query compound has been explored for their importance in pharmaceutical applications. These studies focus on the synthesis of chiral molecules that are key intermediates in drug development. The work on enantioselective synthesis of fluoro-substituted ethanols demonstrates the potential of using biocatalysts for producing optically active compounds, which is vital for creating drugs with specific biological activities (ChemChemTech, 2022).

Synthesis and Applications of Aminobenzo[b]thiophenes

The synthesis of aminobenzo[b]thiophenes through reactions involving similar ketones highlights the versatility of these compounds in generating heterocyclic structures. Such compounds are of interest for their potential use in materials science and as pharmaceutical intermediates (Androsov et al., 2010).

Antibacterial Activity of Thiosemicarbazones

The synthesis and evaluation of thiosemicarbazones derived from similar ketones demonstrate the antimicrobial potential of these compounds. This research area is significant for developing new antibacterial agents (Parekh & Desai, 2006).

Molecular Docking and Nonlinear Optical Properties

Studies involving molecular docking and analysis of nonlinear optical properties of fluoro-substituted compounds indicate the potential of these molecules in biomedical applications and materials science. For instance, the research by Mary et al. (2015) explores the molecular structure and properties of a compound with a fluorophenyl group, similar to the query compound, highlighting its possible applications in nonlinear optics and as a neoplastic agent (Mary et al., 2015).

properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKOIOJLRCUGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429316
Record name Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-

CAS RN

89733-04-0
Record name Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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